Nitric acid--acetamide (1/3)
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Overview
Description
Nitric acid–acetamide (1/3) is a compound formed by the combination of nitric acid and acetamide in a 1:3 molar ratio. Nitric acid, with the chemical formula HNO₃, is a highly corrosive and strong oxidizing agent. Acetamide, also known as ethanamide, has the chemical formula CH₃CONH₂ and is derived from acetic acid. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitric acid–acetamide (1/3) involves the careful combination of nitric acid and acetamide under controlled conditions. One common method is to dissolve acetamide in glacial acetic acid and then slowly add concentrated nitric acid while maintaining the temperature below 20°C. This process ensures the formation of the desired compound without excessive decomposition or side reactions .
Industrial Production Methods
Industrial production of nitric acid–acetamide (1/3) typically involves large-scale nitration processes. The nitration of acetamide is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carefully controlled to ensure the formation of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Nitric acid–acetamide (1/3) undergoes various chemical reactions, including:
Oxidation: Nitric acid acts as a strong oxidizing agent, facilitating the oxidation of acetamide to form nitroacetamide derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group from nitric acid replaces hydrogen atoms in the acetamide molecule
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and sulfuric acid, with reaction conditions typically involving low temperatures to prevent decomposition.
Substitution: Reagents such as fuming nitric acid and concentrated sulfuric acid are used under controlled conditions to achieve the desired substitution reactions
Major Products Formed
The major products formed from these reactions include nitroacetamide derivatives, which are valuable intermediates in various chemical synthesis processes .
Scientific Research Applications
Nitric acid–acetamide (1/3) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the nitration of aromatic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals .
Mechanism of Action
The mechanism of action of nitric acid–acetamide (1/3) involves the interaction of nitric acid with acetamide, leading to the formation of nitroacetamide derivatives. These derivatives can further participate in various chemical reactions, including oxidation and substitution. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the nitro group and its ability to interact with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Similar Compounds
Nitroacetanilide: A compound formed by the nitration of acetanilide, similar in structure and reactivity to nitric acid–acetamide (1/3).
Nitroacetamide: Another nitro derivative of acetamide, differing in the specific nitration pattern and reactivity.
Uniqueness
Nitric acid–acetamide (1/3) is unique due to its specific molar ratio and the resulting chemical properties. The combination of nitric acid and acetamide in this ratio provides distinct reactivity patterns and applications compared to other similar compounds .
Properties
CAS No. |
54800-07-6 |
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Molecular Formula |
C6H16N4O6 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
acetamide;nitric acid |
InChI |
InChI=1S/3C2H5NO.HNO3/c3*1-2(3)4;2-1(3)4/h3*1H3,(H2,3,4);(H,2,3,4) |
InChI Key |
IOCDCEFRDFKHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.CC(=O)N.CC(=O)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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